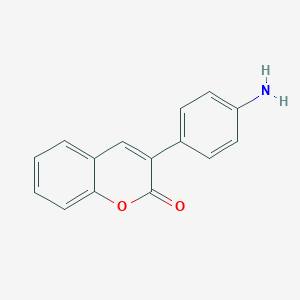

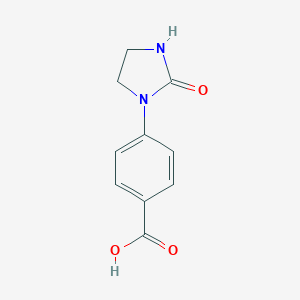

4-(2-Oxoimidazolidin-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

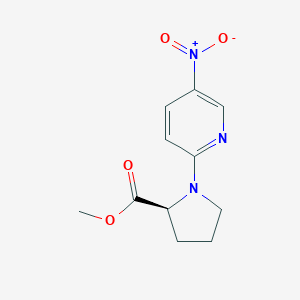

“4-(2-Oxoimidazolidin-1-yl)benzoic acid” is a biochemical compound with the molecular formula C10H10N2O3 . It is used for proteomics research .

Molecular Structure Analysis

The molecular weight of “4-(2-Oxoimidazolidin-1-yl)benzoic acid” is 206.2 g/mol . The InChI code is 1S/C10H10N2O3/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) .

Physical And Chemical Properties Analysis

The physical form of “4-(2-Oxoimidazolidin-1-yl)benzoic acid” is powder . The exact mass and monoisotopic mass are 206.06914219 g/mol . The topological polar surface area is 69.6 Ų .

Scientific Research Applications

Synthesis and Biological Evaluation

4-(2-Oxoimidazolidin-1-yl)benzoic acid derivatives have been synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, compounds have been prepared to assess their antimicrobial activities against a range of bacteria and fungi. The construction of new compounds containing this moiety incorporated into different amino acids and sulfamoyl and/or pyrrole analogues has demonstrated significant effectiveness against both gram-positive and gram-negative bacteria, as well as fungi (Abd El-Meguid, 2014).

In another study, derivatives of 4-(2-Oxoimidazolidin-1-yl)benzoic acid were synthesized and evaluated for their potential as anti-tuberculosis inhibitors, highlighting the compound's relevance in the search for new therapeutic agents (Liu et al., 2012).

Furthermore, the synthesis and antimicrobial evaluation of novel benzoimidazole Schiff’s bases and their C-nucleoside derivatives, incorporating the 4-(2-Oxoimidazolidin-1-yl)benzoic acid hydrazide, have been investigated to discover new compounds with potential antimicrobial properties (Abd El-Meguid & Abdelwahed, 2014).

Additionally, the compound has been included in the green synthesis of novel compounds, such as trifluoromethyl-1H-benzo[f]chromenes, showcasing the application of 4-(2-Oxoimidazolidin-1-yl)benzoic acid in facilitating environmentally friendly chemical syntheses (Shahi et al., 2018).

Anticancer Properties

A study focused on the synthesis and evaluation of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids derived from 1H-benzoimidazole-2-carbaldehyde and 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. These compounds were prepared and investigated for their anticancer activity, revealing weak to medium effectiveness against certain cancer cell lines (Horishny et al., 2021).

Antimicrobial and Antifungal Activities

Compounds synthesized from 4-(2-Oxoimidazolidin-1-yl)benzoic acid and its derivatives have shown promising antimicrobial and antifungal activities. For example, novel quinazolinone derivatives starting from a related compound exhibited significant anti-bacterial and anti-fungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Mohamed et al., 2010).

Safety and Hazards

The safety information for “4-(2-Oxoimidazolidin-1-yl)benzoic acid” includes a warning signal word and GHS07 pictograms . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

properties

IUPAC Name |

4-(2-oxoimidazolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRVPYNHLNDERG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610827 |

Source

|

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Oxoimidazolidin-1-yl)benzoic acid | |

CAS RN |

167626-55-3 |

Source

|

| Record name | 4-(2-Oxo-1-imidazolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)

![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)